molecular formula C17H28N2O B6979484 3-[Methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol

3-[Methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol

Cat. No.: B6979484
M. Wt: 276.4 g/mol
InChI Key: SWKGQOKYHSHQNX-UHFFFAOYSA-N
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Description

3-[Methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol is a complex organic compound that features a piperidine ring, a phenyl group, and a hydroxyl group

Properties

IUPAC Name

3-[methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-18-11-8-15(9-12-18)14-19(2)17(10-13-20)16-6-4-3-5-7-16/h3-7,15,17,20H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKGQOKYHSHQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(C)C(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol typically involves multiple steps. One common method includes the reductive amination of a ketone precursor with a piperidine derivative. The reaction conditions often involve the use of reducing agents such as sodium triacetoxyborohydride in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions on the phenyl ring can yield various halogenated derivatives.

Scientific Research Applications

3-[Methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[Methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, potentially modulating neurotransmitter release and receptor activity. This interaction can influence various signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-[Methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol: shares structural similarities with other piperidine derivatives and phenylpropanolamines.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Another compound with a similar piperidine structure.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with specific receptors and its potential therapeutic applications make it a compound of significant interest in scientific research .

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